![molecular formula C12H23ClN2O2S B13043250 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure cost-effectiveness and scalability. The Prins cyclization reaction, for instance, can be adapted for large-scale production by optimizing reaction conditions and using more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, spirocyclic compounds are often investigated for their potential as drug candidates due to their unique structural properties . This compound, in particular, has shown promise as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a potential candidate for the development of new antituberculosis drugs .
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption can lead to the death of the bacterial cells, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other spirocyclic derivatives such as 1-oxa-9-azaspiro[5.5]undecane and 3-azaspiro[5.5]undecane .
Uniqueness: What sets 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the cyclopropylsulfonyl group. This unique structural feature can result in different chemical reactivity and biological activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H23ClN2O2S |
|---|---|
Molekulargewicht |
294.84 g/mol |
IUPAC-Name |
3-cyclopropylsulfonyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C12H22N2O2S.ClH/c15-17(16,11-1-2-11)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H |
InChI-Schlüssel |
TYTZSFOPMDNYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)N2CCC3(CCNCC3)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)

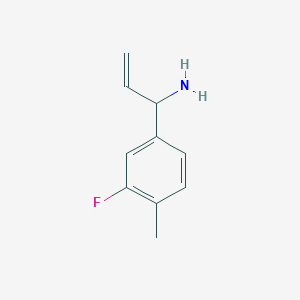
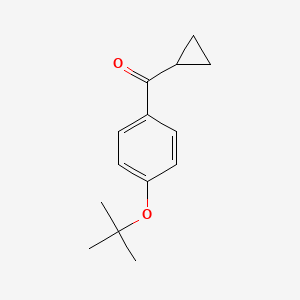
![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)

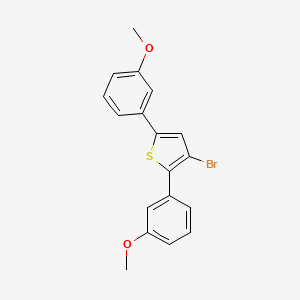
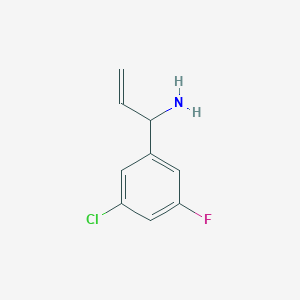
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
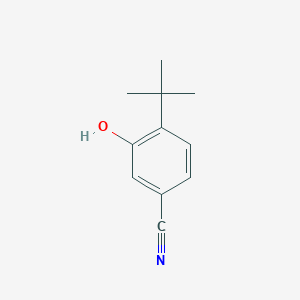
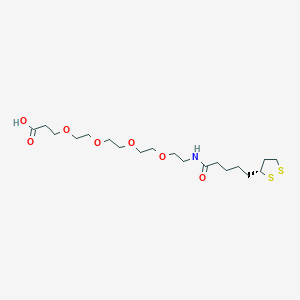
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
